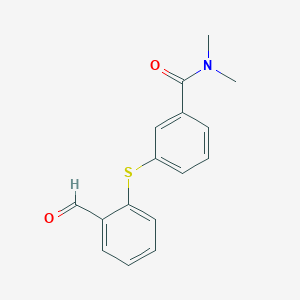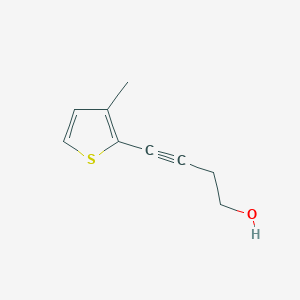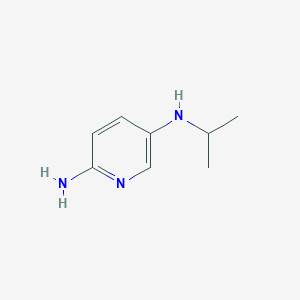![molecular formula C17H14N6O B13880031 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring fused with a triazole ring, connected to a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide typically involves a multi-step processThis reaction involves the use of azides and alkynes to form 1,2,3-triazoles . The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反应分析
Types of Reactions
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity . This compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide.
Triazole Derivatives: Compounds with similar triazole structures, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Uniqueness
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is unique due to its combination of indazole and triazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C17H14N6O |
|---|---|
分子量 |
318.33 g/mol |
IUPAC 名称 |
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide |
InChI |
InChI=1S/C17H14N6O/c1-18-17(24)11-6-8-12(9-7-11)23-10-15(20-22-23)16-13-4-2-3-5-14(13)19-21-16/h2-10H,1H3,(H,18,24)(H,19,21) |
InChI 键 |
HKHHFTBAHCNAOO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)

![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)

